molecular formula C5H9ClO3 B1630509 1-Chloroethyl ethyl carbonate CAS No. 50893-36-2

1-Chloroethyl ethyl carbonate

Cat. No. B1630509
Key on ui cas rn: 50893-36-2
M. Wt: 152.57 g/mol
InChI Key: YVRGKFXJZCTTRB-UHFFFAOYSA-N
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Patent
US05574097

Procedure details

To a solution of 1-chloroethyl chloroformate (23.16 g, 0.162 mol) and ethanol (7.45 g, 0.162 mol) in methylene chloride (200 ml), pyridine (12.82 g, 0.162 mol) was added at 0° C. After 10 min at 0° C. and 21 hours at 25° C. the reaction mixture was washed with aqueous hydrochloric acid (100 ml), aqueous saturated sodium hydrogen carbonate (100 ml) and water (100 ml). The solvent was removed under reduced pressure after drying (MgSO4), giving 18.5 g (74%) of the intermediate ethyl chloroethyl carbonate as a crude product.
Quantity
23.16 g
Type
reactant
Reaction Step One
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH:5]([Cl:7])[CH3:6])=[O:3].[CH2:8]([OH:10])[CH3:9].N1C=CC=CC=1>C(Cl)Cl>[C:2](=[O:3])([O:4][CH:5]([Cl:7])[CH3:6])[O:10][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
23.16 g
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
Quantity
7.45 g
Type
reactant
Smiles
C(C)O
Name
Quantity
12.82 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
21 hours at 25° C. the reaction mixture was washed with aqueous hydrochloric acid (100 ml), aqueous saturated sodium hydrogen carbonate (100 ml) and water (100 ml)
Duration
21 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying (MgSO4)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(OCC)(OC(C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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